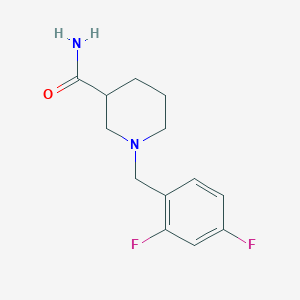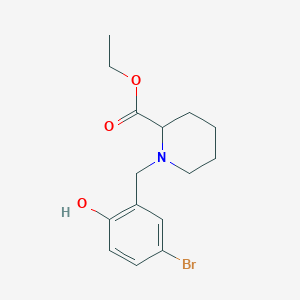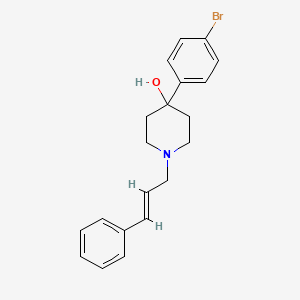![molecular formula C15H23NO B3852188 [1-(3-phenylpropyl)-2-piperidinyl]methanol](/img/structure/B3852188.png)
[1-(3-phenylpropyl)-2-piperidinyl]methanol
Descripción general
Descripción
[1-(3-phenylpropyl)-2-piperidinyl]methanol, also known as PPMP, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. PPMP is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
[1-(3-phenylpropyl)-2-piperidinyl]methanol's mechanism of action involves its ability to inhibit sphingosine kinase, which leads to a decrease in the production of sphingosine-1-phosphate (S1P). S1P is a signaling molecule that plays a role in a variety of physiological processes, including cell proliferation, migration, and survival. By inhibiting sphingosine kinase, [1-(3-phenylpropyl)-2-piperidinyl]methanol reduces the levels of S1P, which can have a variety of downstream effects.
Biochemical and Physiological Effects:
In addition to its ability to inhibit sphingosine kinase, [1-(3-phenylpropyl)-2-piperidinyl]methanol has been shown to have a variety of other biochemical and physiological effects. These include the ability to modulate the activity of ion channels, influence the release of neurotransmitters, and alter the expression of genes involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-(3-phenylpropyl)-2-piperidinyl]methanol in lab experiments is its specificity for sphingosine kinase, which allows researchers to study the effects of inhibiting this enzyme without affecting other signaling pathways. However, [1-(3-phenylpropyl)-2-piperidinyl]methanol's potency and efficacy can vary depending on the cell type and experimental conditions used, which can make it challenging to replicate results across different studies.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding [1-(3-phenylpropyl)-2-piperidinyl]methanol. One potential direction is to investigate its potential as a treatment for cancer, given its ability to inhibit sphingosine kinase and reduce the production of S1P. Other areas of interest include exploring its effects on neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as its potential as a treatment for inflammation-related conditions such as arthritis and inflammatory bowel disease.
In conclusion, [1-(3-phenylpropyl)-2-piperidinyl]methanol is a promising chemical compound that has garnered interest in the scientific community due to its potential therapeutic applications. While there is still much to be learned about its mechanism of action and physiological effects, research on [1-(3-phenylpropyl)-2-piperidinyl]methanol has the potential to lead to the development of new treatments for a variety of diseases and conditions.
Aplicaciones Científicas De Investigación
[1-(3-phenylpropyl)-2-piperidinyl]methanol has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications. One area of research has focused on [1-(3-phenylpropyl)-2-piperidinyl]methanol's ability to inhibit the activity of sphingosine kinase, an enzyme that plays a role in the development of cancer and inflammation. [1-(3-phenylpropyl)-2-piperidinyl]methanol has also been shown to have anti-inflammatory effects in animal models, making it a potential treatment for conditions such as arthritis.
Propiedades
IUPAC Name |
[1-(3-phenylpropyl)piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-13-15-10-4-5-11-16(15)12-6-9-14-7-2-1-3-8-14/h1-3,7-8,15,17H,4-6,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEHXUSXVDQSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Phenylpropyl)-2-piperidinyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3852123.png)
![1-[2-(2-methoxypyridin-3-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B3852131.png)
![1-[4-(dimethylamino)benzyl]-3-piperidinecarboxamide](/img/structure/B3852139.png)
![1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol)](/img/structure/B3852147.png)
![ethyl 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-piperidinecarboxylate](/img/structure/B3852163.png)
![1,1'-[(3-phenylbutyl)imino]di(2-propanol)](/img/structure/B3852169.png)

![N-[(5-bromo-2-furyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B3852173.png)
![2-[4-(4-butoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3852180.png)
![4-[(4-methyl-1H-imidazol-5-yl)methyl]thiomorpholine](/img/structure/B3852192.png)

![4-[3-(2-ethyl-1-piperidinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B3852204.png)
